molecular formula C6H3BrN2O2 B13145449 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

4-Bromooxazolo[4,5-c]pyridin-2(3H)-one

Cat. No.: B13145449
M. Wt: 215.00 g/mol
InChI Key: USCCYMSOEIVAKP-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, characterized by the sharing of atoms between two or more rings, are cornerstones of organic and medicinal chemistry. researchgate.netnih.gov Among these, the oxazolo[4,5-c]pyridine (B1611411) scaffold represents a significant class of bicyclic systems that has garnered considerable interest. researchgate.netscite.ai This structural motif is an isomer of other oxazolopyridines, such as the oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine (B1602731) systems. researchgate.net The arrangement of the oxazole (B20620) and pyridine (B92270) rings in the [4,5-c] fashion imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications. The exploration of such fused systems is a dynamic area of research, driven by the quest for novel molecular architectures with diverse functionalities. nih.govrsc.org

Significance of Halogenated Pyridinone Scaffolds in Synthetic Chemistry

Pyridinone moieties are considered "privileged scaffolds" in drug discovery and organic synthesis due to their versatile chemical properties and presence in numerous biologically active compounds. iipseries.orgnih.govnih.gov The introduction of a halogen atom, such as bromine, onto the pyridinone ring further enhances its synthetic utility. Halogenated pyridinones serve as versatile building blocks, with the halogen atom acting as a handle for a wide array of chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. rsc.org This functionalization capability allows for the late-stage diversification of complex molecules, a crucial strategy in the development of new chemical entities. iipseries.org The presence of the bromine atom in 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one, therefore, earmarks it as a valuable intermediate for constructing more elaborate molecular frameworks.

Research Rationale and Scope for this compound

The specific focus on this compound stems from its potential as a versatile synthetic intermediate. The combination of the oxazolopyridine core with a strategically placed bromine atom offers multiple sites for chemical modification. Research into this compound is driven by the need to develop efficient synthetic routes to novel and complex heterocyclic systems. The scope of investigation typically includes the elucidation of its chemical properties, the development of scalable synthetic methodologies, and the exploration of its reactivity in various organic transformations. Understanding these aspects is crucial for unlocking the full potential of this halogenated scaffold in the synthesis of new materials and biologically relevant molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

IUPAC Name

4-bromo-3H-[1,3]oxazolo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

USCCYMSOEIVAKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=O)N2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromooxazolo 4,5 C Pyridin 2 3h One and Analogous Structures

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one reveals two principal disconnection points, leading to two distinct synthetic strategies.

Strategy 1: Direct Halogenation

The most straightforward retrosynthetic disconnection involves the removal of the C4-bromo substituent, leading back to the parent scaffold, oxazolo[4,5-c]pyridin-2(3H)-one. This approach positions direct, regioselective bromination as the key final step in the synthesis. The feasibility of this strategy hinges on the intrinsic electronic properties of the heterocyclic core, which must favor electrophilic attack at the C4 position over other available sites on the pyridine (B92270) ring.

Strategy 2: De Novo Ring Formation

Alternatively, the oxazolone (B7731731) ring itself can be disconnected. This leads to a 3,4-disubstituted pyridine precursor. Specifically, this retrosynthetic pathway points towards a 3-amino-4-hydroxypyridine (B189613) derivative where the C4 position is already brominated. The subsequent cyclization to form the oxazolone ring would then be the final key transformation. This strategy offers the advantage of circumventing potential regioselectivity issues associated with the direct bromination of the fused heterocyclic system.

Strategic precursors for these approaches include:

Oxazolo[4,5-c]pyridin-2(3H)-one: The foundational starting material for the direct bromination strategy. Its synthesis typically involves the cyclization of 3-amino-4-pyridinol with a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759). chemicalbook.com

Brominated Pyridine Derivatives: For the de novo cyclization, a key precursor would be a pyridine ring appropriately substituted with a bromine atom at the desired position, along with functional groups amenable to oxazolone ring formation, such as an amino group at C3 and a hydroxyl group at C4.

Direct Bromination Approaches for C4-Selectivity

The direct introduction of a bromine atom onto the oxazolo[4,5-c]pyridin-2(3H)-one core represents an atom-economical approach to the target molecule. Success is contingent on achieving high regioselectivity for the C4 position.

Regioselective Halogenation of Oxazolo[4,5-c]pyridin-2(3H)-one Precursors

The electronic nature of the oxazolo[4,5-c]pyridin-2(3H)-one ring system governs the position of electrophilic attack. The pyridine ring is generally electron-deficient; however, the fused oxazolone ring and the pyridinone-like character can influence the electron density at specific positions. Electrophilic substitution on the pyridine ring itself is often challenging and typically favors the 3- and 5-positions. quimicaorganica.org However, the specific directing effects of the fused oxazolone moiety on the remaining pyridine carbons (C4, C5, C6, C7) must be considered.

While specific studies on the regioselective bromination of the oxazolo[4,5-c]pyridin-2(3H)-one isomer are not extensively detailed in the reviewed literature, analogous systems provide valuable insights. For the isomeric oxazolo[4,5-b]pyridin-2(3H)-one, bromination has been shown to occur, demonstrating the feasibility of electrophilic attack on the pyridine portion of the molecule. clockss.org The precise position of bromination is highly dependent on the isomer and the reaction conditions employed. Theoretical studies on the electrophilic substitution of pyridine derivatives indicate that the reaction mechanism and product selectivity are complex and influenced by the nature of the substituents and the reaction medium. rsc.org

Evaluation of Brominating Reagents and Reaction Conditions

A variety of brominating agents are available for the halogenation of aromatic and heteroaromatic systems. The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity and avoiding side reactions.

Common Brominating Reagents and Conditions:

Brominating ReagentTypical Solvent(s)Reaction ConditionsNotes
N-Bromosuccinimide (NBS)DMF, AcetonitrileRoom temperature to moderate heatingA mild and selective source of electrophilic bromine. Often used for the bromination of activated or moderately activated rings.
Bromine (Br₂)DMF, Acetic AcidRoom temperature, often with a Lewis acid catalystA more reactive brominating agent. The choice of solvent can significantly influence the outcome. google.com
Pyridinium Hydrobromide PerbromideAcetic AcidElevated temperaturesA solid, stable source of bromine that can be easier to handle than liquid bromine.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Various organic solventsOften requires a catalyst (e.g., zeolites)An efficient and environmentally conscious alternative, sometimes employed in mechanochemical or solvent-free conditions.

For the related oxazolo[4,5-b]pyridin-2(3H)-one system, direct bromination has been successfully achieved using both elemental bromine and N-bromosuccinimide in dimethylformamide (DMF). clockss.orggoogle.com These conditions suggest a starting point for the optimization of the synthesis of this compound via direct halogenation. The use of a polar aprotic solvent like DMF can facilitate the reaction.

De Novo Cyclization Strategies to the Oxazolo[4,5-c]pyridin-2(3H)-one Core

Building the heterocyclic system from a pre-brominated pyridine precursor offers a robust alternative to direct bromination, often providing unambiguous control over the bromine atom's position.

Formation of the Oxazolone Ring from Pyridine-Based Intermediates

The key step in this strategy is the cyclization to form the oxazolone ring. This is typically achieved from a 3-amino-4-hydroxypyridine scaffold. The reaction involves the introduction of a carbonyl group that bridges the amino and hydroxyl functionalities.

A widely used and effective method for this transformation is the reaction of the aminohydroxypyridine with a carbonylating agent.

Common Cyclization Reagents:

ReagentTypical Reaction Conditions
1,1'-Carbonyldiimidazole (CDI)Anhydrous THF, reflux google.com
Phosgene or its equivalents (e.g., triphosgene)Often in the presence of a base to neutralize HCl
UreaHigh temperatures, often neat or in a high-boiling solvent

The synthesis of the parent oxazolo[4,5-c]pyridin-2(3H)-one from 3-amino-4-pyridinol using 1,1'-carbonyldiimidazole in refluxing tetrahydrofuran (B95107) demonstrates a standard and effective protocol for this type of cyclization. chemicalbook.comgoogle.com This method is generally high-yielding and proceeds under relatively mild conditions.

Integration of the Bromo-substituent into Pyridine Precursors

The success of the de novo cyclization strategy relies on the efficient synthesis of the required brominated pyridine precursors. A key intermediate for the synthesis of this compound would be 3-amino-4-bromo-X-hydroxypyridine or a synthetic equivalent.

A notable synthetic route involves the bromination of a protected form of 2-amino-3-hydroxypyridine. For the synthesis of the isomeric 6-bromooxazolo[4,5-b]pyridin-2(3H)-one, the parent oxazolo[4,5-b]pyridin-2(3H)-one is first synthesized and then brominated. clockss.org The resulting bromo-oxazolone is then hydrolyzed under basic conditions to yield 2-amino-5-bromo-3-hydroxypyridine. clockss.org This brominated aminohydroxypyridine can then be re-cyclized with other reagents to form different substituted oxazolopyridines. clockss.org This "protect-brominate-deprotect" sequence highlights a viable method for introducing the bromine atom onto the pyridine ring prior to the final construction of a more complex fused system.

Catalytic Approaches in Synthetic Transformations

Catalysis offers powerful tools for the construction of fused heterocyclic systems, enabling reactions with high selectivity and efficiency under mild conditions. Both transition metals and small organic molecules have been employed to catalyze key bond-forming events in the synthesis of oxazolopyridines and related structures.

Transition metal catalysis, particularly using palladium and copper, is a cornerstone for the synthesis and functionalization of heterocyclic scaffolds. These methods are instrumental in forming the intricate ring systems and introducing substituents with high precision.

A notable strategy for synthesizing substituted oxazolopyridine systems involves the initial construction of the heterocyclic core followed by transition metal-catalyzed cross-coupling reactions. For instance, in the synthesis of analogous 6-bromo-oxazolo[4,5-b]pyridine derivatives, a key step is the palladium-catalyzed Heck reaction. clockss.org This reaction couples the bromo-substituted oxazolopyridine core with an alkene, such as methyl acrylate, to introduce a functionalized side chain onto the pyridine ring. clockss.org The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like tri-o-tolylphosphine, and occurs in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. clockss.org The Heck reaction is a powerful method for C-C bond formation, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Similarly, the Sonogashira coupling, another palladium-catalyzed reaction co-catalyzed by copper(I), is widely used to form C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgnih.govorganic-chemistry.org This method can be applied to bromo-substituted oxazolopyridines to introduce alkynyl moieties, further diversifying the molecular structure. nih.govresearchgate.net The reaction is typically carried out under mild conditions with an amine base. wikipedia.org The versatility of these cross-coupling reactions allows for the late-stage functionalization of the heterocyclic core, providing access to a wide library of derivatives from a common bromo-intermediate.

Intramolecular C-H arylation, catalyzed by palladium, represents another efficient route to construct fused polycyclic systems. This approach involves the cyclization of precursors containing a pyridine ring and an N-aryl group bearing a bromine atom. nih.gov The use of a palladium acetate catalyst, often in conjunction with a phosphine ligand like triphenylphosphine, can significantly improve reaction yields, demonstrating the power of palladium catalysis in forging complex heterocyclic architectures. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Fused Heterocycle Synthesis

Reaction TypeCatalyst SystemSubstratesKey Bond FormedTypical Conditions
Heck ReactionPd(OAc)₂, Phosphine Ligand (e.g., P(o-tolyl)₃)Bromo-oxazolopyridine, AlkeneC(sp²)-C(sp²)DMF, Reflux
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIBromo-oxazolopyridine, Terminal AlkyneC(sp²)-C(sp)Toluene, Et₃N, Room Temp.
Intramolecular C-H ArylationPd(OAc)₂, Phosphine Ligand (e.g., PPh₃)N-(bromoaryl)pyridinecarboxamideC(sp²)-C(sp²)DMA, K₂CO₃, 110 °C

While transition metal catalysis is well-established, organocatalysis has emerged as a complementary and powerful strategy, avoiding the use of potentially toxic and expensive metals. Organocatalysts are small, chiral organic molecules that can promote a wide range of chemical transformations with high enantioselectivity.

In the context of fused heterocycles related to the oxazolone core, organocatalysis has been successfully applied to construct chiral scaffolds. For example, the asymmetric synthesis of oxazolidino spiropyrazolinones has been achieved through a domino reaction catalyzed by a bifunctional squaramide derived from hydroquinine. nih.gov This cascade reaction constructs the oxazolidine (B1195125) ring, a substructure of the target molecule, with high enantioselectivity (up to >99% ee). nih.gov Another approach involves the continuous flow synthesis of 2-substituted oxazolidinones using an immobilized organic base, 1,5,7-triazabicyclodec-5-ene (TBD), as a catalyst. rsc.org This method utilizes carbon dioxide as a C1 source for the cyclization of epoxy amines, showcasing a halide-free, green organocatalytic process. rsc.org

While direct organocatalytic or biocatalytic syntheses of the this compound core are not yet widely reported, these examples highlight the potential of such approaches. The principles of activating substrates through hydrogen bonding, iminium/enamine formation, or Brønsted/Lewis base catalysis could be applied to develop novel, metal-free pathways to this heterocyclic system. Biocatalysis, using enzymes to perform specific chemical transformations, remains a largely unexplored but promising area for the synthesis of such complex heterocycles, offering the potential for unparalleled selectivity under environmentally benign aqueous conditions.

Green Chemistry Principles in Synthetic Pathway Development

The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. This involves designing reactions that maximize the incorporation of starting materials into the final product, minimize waste, and utilize safer chemicals and reaction conditions. nih.govdntb.gov.ua

Atom economy (AE) is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer byproducts. primescholars.com

The calculation for percent atom economy is: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for a Representative Heck Reaction

Reactant 1 (Bromo-heterocycle)Reactant 2 (Alkene)Base (e.g., Et₃N)Desired ProductByproducts (e.g., Et₃N·HBr)Calculated Atom Economy (%)
C₁₃H₆BrN₃O (MW: 300.11)C₄H₆O₂ (MW: 86.09)C₆H₁₅N (MW: 101.19)C₁₇H₁₁N₃O₃ (MW: 305.29)C₆H₁₆BrN (MW: 182.11)62.6%

Calculation based on a representative Heck reaction for an analogous structure.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and difficult to dispose of. Consequently, there is a strong drive to replace them with greener alternatives. digitellinc.comrsc.org

For palladium-catalyzed reactions, such as the Heck and Sonogashira couplings used in synthesizing oxazolopyridine analogs, research has focused on replacing solvents like DMF and toluene. digitellinc.comacs.org Greener alternatives that have shown promise include water, ionic liquids, and bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.orgdigitellinc.com Water is an ideal green solvent due to its non-toxicity and availability, and specialized ligand systems have been developed to facilitate catalysis in aqueous media. digitellinc.com Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as effective reaction media and may be recycled. wikipedia.org

Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. These reactions are often facilitated by alternative energy sources like microwave irradiation or mechanical grinding (mechanochemistry), which can promote reactivity between solid or liquid reactants without the need for a solvent medium. nih.govbeilstein-journals.org

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has revolutionized synthetic organic chemistry by offering significant advantages over traditional heating methods. nih.govnih.govsphinxsai.com

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. nih.gov This direct and efficient heating of the reaction mixture often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved product purity by minimizing side reactions. sphinxsai.comjaveriana.edu.coresearchgate.net For the synthesis of fused heterocycles, microwave irradiation has been shown to be highly effective, particularly for catalyst-free reactions or those requiring high temperatures. libretexts.orgresearchgate.netjaveriana.edu.co

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. ksu.edu.sachesci.com This phenomenon can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. nih.govnih.gov Ultrasound has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, often providing excellent yields in shorter times compared to conventional methods. dntb.gov.uaksu.edu.saprepchem.com

The following table provides a comparative example from the synthesis of related heterocyclic systems, illustrating the typical improvements observed with these green technologies.

Table 3: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis for Analogous Heterocycles

Reaction / Target CompoundMethodReaction TimeYield (%)Reference
Synthesis of 4,6-DiarylpyrimidinesConventional Heating12 - 24 h75 - 95% researchgate.net
Microwave Irradiation15 - 30 min60 - 85%
Synthesis of 2-Amino PyrimidinesConventional Heating4 - 6 hLower Yields nih.gov
Ultrasound Irradiation15 - 25 min84 - 92%

Strategies for Reducing Derivatization Steps and Protecting Group Reliance in the Synthesis of this compound and Analogous Structures

This "masked" functionality approach is advantageous as it combines the role of a key structural scaffold with that of a protecting group, thereby reducing the total number of synthetic operations. The stability of the oxazolone ring under electrophilic bromination conditions allows for selective functionalization of the pyridine ring without undesired side reactions that might occur with a free amino or hydroxyl group.

Another key strategy for reducing derivatization steps is the exploration of direct functionalization methods on the core heterocyclic structure. For the synthesis of bromo-substituted oxazolopyridinones, direct bromination of the parent oxazolo[4,5-b]pyridin-2-one has been reported. google.com This method, if applicable to the oxazolo[4,5-c] isomer, would represent a highly efficient route to this compound. A one-step direct bromination significantly shortens the synthetic sequence by avoiding the multi-step process of forming a precursor, functionalizing it, and then converting it to the final product. The feasibility of such a direct approach is highly dependent on the reactivity and selectivity of the C-H bonds on the pyridine ring of the oxazolo[4,5-c]pyridin-2(3H)-one scaffold.

The table below summarizes the key aspects of these strategies aimed at reducing synthetic complexity.

StrategyDescriptionAdvantagesKey Considerations
Oxazolone as Masked Functionality Utilizing the oxazolone ring as a stable precursor that can be converted to a more reactive aminohydroxy pyridine after key transformations like bromination. clockss.org- Avoids direct handling of sensitive intermediates. - Combines structural and protective roles in one moiety. - Can lead to higher overall yields by preventing side reactions.- Requires an additional hydrolysis step. - The stability of the oxazolone ring must be compatible with all preceding reaction conditions.
Direct Halogenation Introduction of the bromine atom directly onto the pre-formed oxazolo[4,5-c]pyridin-2(3H)-one ring system in a single step. google.com- Maximizes step economy. - Reduces waste and reagent consumption. - Simplifies purification procedures.- Requires careful optimization of reaction conditions to ensure regioselectivity. - The substrate must be sufficiently activated for electrophilic substitution.

Furthermore, the concept of "one-pot" synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, represents a significant advance in reducing derivatization. While a specific one-pot synthesis for this compound is not prominently described, the development of such procedures for structurally related pyrazolo[3,4-b]pyridin-6-ones showcases the potential of this approach. beilstein-journals.orgnih.gov These methods often rely on the careful selection of reagents and reaction conditions to trigger a cascade of transformations, thereby avoiding the need for workup and purification at each stage. Applying this philosophy to the synthesis of the target compound could involve, for example, the in-situ generation of a reactive intermediate that immediately undergoes cyclization and subsequent bromination.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one are not available in published literature. Such analysis would be critical for identifying the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring and the N-H proton, as well as the chemical shifts of the carbon atoms in the bicyclic system.

There are no published studies detailing the use of 2D NMR techniques for this compound. These techniques would be essential to confirm the connectivity of atoms within the molecule and to determine through-space correlations, definitively establishing the isomeric structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Groups

Experimental FTIR data for this compound has not been reported. An FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the oxazolone (B7731731) ring, and vibrations associated with the aromatic pyridine ring and the C-Br bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

Published HRMS data for this compound, which would confirm its exact mass and molecular formula (C₆H₃BrN₂O₂), could not be found. Analysis of its fragmentation pathways would provide further structural confirmation.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

There are no available reports on the single-crystal X-ray diffraction of this compound. This technique would provide definitive proof of its molecular structure, bond lengths, bond angles, and crystal packing in the solid state.

Advanced Spectroscopic Probes for Electronic and Vibrational States

No studies utilizing advanced spectroscopic probes to investigate the electronic (e.g., UV-Vis, fluorescence) or detailed vibrational states (e.g., Raman spectroscopy) of this compound have been published.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

No experimental XPS data detailing the elemental composition or oxidation states of carbon, nitrogen, oxygen, or bromine for this compound is currently available in the public domain.

Raman and UV-Vis Spectroscopy for Vibrational and Electronic Transitions

There are no published Raman or UV-Vis spectra for this compound. Consequently, information regarding its specific vibrational modes and electronic transition properties, including absorption maxima (λmax) and molar absorptivity coefficients, is unavailable.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

No studies involving Electron Paramagnetic Resonance (EPR) spectroscopy on this compound were found. This indicates a lack of research into the generation and characterization of any potential radical intermediates of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Bromooxazolo 4,5 C Pyridin 2 3h One

Reactivity Profiling of the Bromo-Substituent at C4

The bromine atom at the C4 position of the oxazolo[4,5-c]pyridin-2(3H)-one core is strategically located on the pyridine (B92270) ring, para to the ring nitrogen atom. This position is electronically activated, making the bromo-substituent susceptible to a variety of displacement and coupling reactions. Its reactivity is central to the derivatization of this scaffold, enabling the introduction of diverse chemical functionalities through nucleophilic substitution, metal-catalyzed cross-coupling, and radical reactions.

The pyridine ring is inherently electron-deficient, a characteristic that is further enhanced by the fused oxazolone (B7731731) ring. This electronic nature facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para (C2 and C4) to the nitrogen atom. organic-chemistry.orgbeilstein-journals.org Attack by a nucleophile at these positions generates a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. nih.gov A key resonance contributor places the negative charge on the electronegative nitrogen atom, significantly stabilizing the intermediate and lowering the activation energy for the reaction. organic-chemistry.orgbeilstein-journals.org

For 4-bromooxazolo[4,5-c]pyridin-2(3H)-one, the bromine atom is at the activated C4 position. Consequently, it is expected to be a good leaving group in SNAr reactions when treated with strong nucleophiles. This pathway allows for the direct displacement of bromide with various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The efficiency of these substitutions is typically dependent on the nucleophilicity of the attacking species and the reaction conditions employed. While direct experimental data on this specific scaffold is limited in the reviewed literature, the underlying principles of SNAr on activated halopyridines suggest this is a highly viable functionalization strategy. organic-chemistry.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Current time information in Pasuruan, ID. The C4-bromo substituent of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. sci-hub.se This reaction is widely used to couple aryl and heteroaryl fragments. The C4-bromo position on the oxazolo[4,5-c]pyridine (B1611411) core is well-suited for such couplings.

Studies on structurally related bromo-heterocycles, such as 4,7-dibromo Current time information in Pasuruan, ID.sci-hub.senih.govselenadiazolo[3,4-c]pyridine and 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrate that bromo-substituents on electron-deficient pyridine-like rings readily undergo Suzuki-Miyaura reactions. rsc.orgacs.org Typical conditions involve a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) source with appropriate phosphine (B1218219) ligands, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and an aprotic solvent like dioxane or dimethylformamide (DMF). rsc.orgresearchgate.net The reaction is tolerant of a wide range of functional groups on both the boronic acid and the heterocyclic halide, allowing for the synthesis of a diverse library of C4-arylated and heteroarylated oxazolo[4,5-c]pyridin-2(3H)-one derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles
CatalystBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-80 °CGood rsc.org
PdCl₂(dppf) (10 mol%)Cs₂CO₃DMF150 °C (MW)Moderate-Good researchgate.net
Pd(OAc)₂ / XPhosK₃PO₄Toluene100 °CGood-Excellent jiaolei.group

The Heck reaction enables the formation of a C-C bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex. This reaction is a primary method for introducing alkenyl substituents (olefination) onto aromatic and heteroaromatic rings.

A study on the closely related 6-bromooxazolo[4,5-b]pyridine scaffold demonstrates the feasibility of this transformation. nih.gov The Heck reaction between the bromo-heterocycle and methyl acrylate was successfully carried out using palladium(II) acetate (B1210297) as the catalyst, tri-o-tolylphosphine as the ligand, and triethylamine in DMF. This reaction proceeded in good yield, affording the C6-alkenylated product exclusively as the E-isomer. nih.gov By analogy, this compound is expected to react similarly with various activated alkenes to yield the corresponding 4-alkenyl derivatives, providing a route to compounds with extended conjugation.

Table 2: Conditions for Heck Reaction on an Analogous Bromooxazolopyridine System
SubstrateAlkeneCatalyst / LigandSolvent / BaseYieldReference
6-Bromooxazolo[4,5-b]pyridine derivativeMethyl acrylatePd(OAc)₂ / P(o-tolyl)₃DMF / Et₃N74% nih.gov

Beyond the Suzuki and Heck reactions, the C4-bromo substituent can participate in a range of other palladium-catalyzed cross-coupling reactions. A particularly important transformation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. Current time information in Pasuruan, ID. This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals. Current time information in Pasuruan, ID.researchgate.net The reaction of this compound with primary or secondary amines, catalyzed by a palladium-phosphine complex (e.g., using ligands like Xantphos), would provide access to a variety of 4-amino substituted derivatives. researchgate.net

Other potential transformations include the Sonogashira coupling with terminal alkynes to install alkynyl groups, the Stille coupling with organostannanes, and the cyanation reaction to introduce a nitrile group. These reactions collectively offer a powerful and modular platform for the extensive diversification of the oxazolo[4,5-c]pyridin-2(3H)-one core at the C4 position.

In recent years, radical reactions, often initiated by visible-light photoredox catalysis, have emerged as a powerful method for C-C and C-B bond formation under mild conditions. researchgate.net The C(sp²)-Br bond of this compound is a suitable precursor for generating a pyridyl radical at the C4 position.

One prominent pathway involves the single-electron reduction of the bromo-heterocycle. nih.gov Photoredox catalysts can facilitate this reduction, leading to the formation of a pyridyl radical, which can then be trapped by various radical acceptors. For instance, the addition of this radical to electron-rich or electron-deficient olefins provides a route to hydroarylation products, effectively forming a new C-C bond. nih.gov

Another important radical pathway is transition-metal-free borylation. Aryl bromides can be converted to arylboronates via a radical mechanism involving the cross-coupling of an aryl radical with a pyridine-stabilized boryl radical. organic-chemistry.orgjiaolei.group This method, often catalyzed by simple organic bases like pyridine and proceeding under mild conditions, offers an alternative to traditional palladium-catalyzed borylation and expands the toolkit for functionalizing the C4 position. organic-chemistry.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Pyridinone Moiety

The pyridinone portion of the molecule is characterized by the inherent electron-deficient nature of the pyridine ring, which is further influenced by the fused oxazolone ring and the bromine substituent. These factors significantly impact its susceptibility to classical aromatic reactions.

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring of this compound are generally disfavored. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is compounded by the electron-withdrawing nature of the fused oxazolone moiety and the bromo group.

Typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, require harsh conditions and often proceed with low yields, if at all, on highly deactivated pyridine systems. masterorganicchemistry.commsu.edu The initial attack of an electrophile on the π-system of the pyridine ring leads to the formation of a high-energy, positively charged intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org For this specific molecule, the combined deactivating effects make the formation of this intermediate energetically unfavorable, thus hindering the reaction.

Table 1: Predicted Reactivity of this compound toward Common Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted OutcomeRationale
Nitration HNO₃ / H₂SO₄No reaction or very low yieldSevere deactivation of the pyridine ring by the nitrogen heteroatom and fused oxazolone. masterorganicchemistry.com
Halogenation Br₂ / FeBr₃No reaction or very low yieldThe ring is already brominated and highly deactivated, making further halogenation difficult. libretexts.org
Sulfonation Fuming H₂SO₄No reaction or very low yieldStrong acidic conditions would likely protonate the pyridine nitrogen, further increasing deactivation. masterorganicchemistry.com
Friedel-Crafts Alkylation R-Cl / AlCl₃No reactionThe pyridine nitrogen complexes with the Lewis acid catalyst (AlCl₃), leading to strong deactivation. msu.edu
Friedel-Crafts Acylation RCOCl / AlCl₃No reactionThe pyridine nitrogen complexes with the Lewis acid catalyst, preventing the reaction. msu.edu

While no specific examples of successful electrophilic aromatic substitution on this compound are prominently documented, studies on other highly electron-deficient azolopyridines, such as nitroisoxazolo[4,3-b]pyridines, show that these systems preferentially undergo nucleophilic addition rather than electrophilic substitution. nih.gov

The nitrogen atom at the 3-position (N-3) of the oxazolone ring bears a proton and can undergo deprotonation to form an anion. This anion serves as a potent nucleophile for subsequent alkylation and acylation reactions.

N-Alkylation: The N-alkylation of the oxazolone ring is a common functionalization strategy. This reaction typically proceeds by treating the parent compound with a base to generate the nucleophilic nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide). Research on analogous fused heterocyclic systems, such as imidazopyridines and indazoles, demonstrates that bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), and diisopropylethylamine are effective for this transformation. fabad.org.trgoogle.combeilstein-journals.org The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can also be critical and may influence the regioselectivity in related systems. beilstein-journals.orgnih.gov

For the closely related isomeric system, oxazolo[4,5-b]pyridin-2-one, N-alkylation has been achieved using various haloalkyl compounds in the presence of a base. google.comgoogle.com These reactions provide a strong precedent for the expected reactivity of this compound.

Table 2: Representative N-Alkylation Reactions on Analogous Oxazolopyridinone Scaffolds

Starting MaterialAlkylating AgentBase / SolventProductReference
[3H]oxazolo[4,5-b]pyridin-2-one1,2-DibromoethaneSodium ethoxide / Ethanol3-(2-Bromoethyl)[3H]oxazolo[4,5-b]pyridin-2-one google.com
3-(2-Bromoethyl)[3H]oxazolo[4,5-b]pyridin-2-onePiperidineDiisopropylethylamine / Acetonitrile3-(2-(Piperidin-1-yl)ethyl)[3H]oxazolo[4,5-b]pyridin-2-one google.com

N-Acylation: Similar to alkylation, N-acylation can be achieved after deprotonation of the oxazolone nitrogen. Acylating agents such as acid chlorides or anhydrides react with the resulting anion to form N-acyl derivatives. Studies involving the acylation of other heteroaromatic amines, like 5-amino-1,2,3-triazoles, show that these reactions can proceed efficiently, sometimes under microwave irradiation, to yield the corresponding amides. mdpi.comresearchgate.net

Reactivity of the Oxazolone Ring System

The oxazolone ring is a cyclic carbamate (B1207046), and its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the stability of the heterocyclic system, which can be compromised by nucleophilic attack, leading to ring-opening.

The oxazolone ring is susceptible to cleavage under nucleophilic conditions. A prominent example of this reactivity is the base-catalyzed hydrolysis of the ring system. In a study of the isomeric compound 6-bromooxazolo[4,5-b]pyridin-2(3H)-one, refluxing in a 10% aqueous sodium hydroxide solution resulted in the opening of the oxazolone ring to yield 2-amino-5-bromo-3-hydroxypyridine in high yield. clockss.org This reaction demonstrates the lability of the cyclic carbamate ester linkage toward nucleophilic attack by hydroxide ions. It is expected that this compound would undergo a similar ring-opening reaction under basic conditions to afford 4-amino-3-hydroxy-x-bromopyridine.

Ring-transformation reactions, where one heterocyclic ring is converted into another, are also documented for related fused pyridine systems. For example, furo[2,3-c]pyridine scaffolds have been transformed into tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govresearchgate.net While a different ring system, this illustrates the potential for the oxazolopyridine core to serve as a precursor for more complex heterocyclic structures.

The carbonyl group at the 2-position is the most electrophilic site within the oxazolone ring. Its reactivity is central to the ring-opening reactions discussed previously. Nucleophiles readily attack this carbonyl carbon. This reactivity is characteristic of carbamates and esters. The initial nucleophilic attack on the carbonyl carbon is typically the first step in the ring-opening process, leading to a tetrahedral intermediate that subsequently collapses to cleave the endocyclic C-O bond. clockss.org

Reactions that modify the carbonyl group without ring opening are less common for this scaffold. The inherent strain and electronics of the fused ring system favor reactions that result in the cleavage of the oxazolone ring to relieve strain and form more stable products.

Elucidation of Reaction Mechanisms

The reaction mechanisms for the transformations of this compound are rooted in fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile (E⁺) on the pyridine ring to form a resonance-stabilized carbocation intermediate (the σ-complex). msu.edu A subsequent deprotonation step by a weak base restores the aromaticity of the ring. However, due to the strong deactivating effects present in the molecule, the activation energy for the formation of the σ-complex is prohibitively high, making this pathway unfavorable.

N-Alkylation/N-Acylation: The mechanism for N-alkylation is a nucleophilic substitution, typically following an Sₙ2 pathway. First, a base abstracts the acidic proton from the N-3 position, creating a nitrogen anion. This potent nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new N-C bond. A similar nucleophilic acyl substitution mechanism occurs with acylating agents.

Base-Catalyzed Ring Opening (Hydrolysis): This reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the oxazolone ring. This forms a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, and the electron pair from the oxygen reforms the carbonyl double bond. This step is accompanied by the cleavage of the endocyclic C–O bond, which is the weaker of the two bonds to the formerly-carbonyl carbon, leading to the opening of the oxazolone ring.

Protonation: Subsequent protonation of the resulting phenoxide and amide intermediates by water or during acidic workup yields the final 2-amino-3-hydroxypyridine product. clockss.org

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are crucial for elucidating the mechanism of reactions involving this compound. By monitoring the concentration of reactants, intermediates, and products over time, it is possible to determine the reaction order, rate constants, and activation parameters. This information helps in constructing a detailed reaction pathway map.

A common reaction studied for bromo-heterocyclic compounds is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org The kinetics of the Suzuki coupling of this compound with an arylboronic acid would likely be investigated by varying the concentrations of the substrate, boronic acid, palladium catalyst, and base. researchgate.netresearchgate.net The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A plausible reaction pathway for the Suzuki coupling would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic moieties on the palladium complex are coupled, yielding the final product and regenerating the Pd(0) catalyst. libretexts.org

The rate-determining step in such reactions can vary depending on the specific substrates and conditions, but it is often either the oxidative addition or the transmetalation. acs.org

Table 1: Hypothetical Kinetic Data for the Suzuki Coupling of this compound

Entry[Substrate] (M)[Arylboronic Acid] (M)[Pd Catalyst] (mol%)Temperature (°C)Initial Rate (M/s)
10.10.151801.2 x 10⁻⁵
20.20.151802.4 x 10⁻⁵
30.10.301801.2 x 10⁻⁵
40.10.152802.5 x 10⁻⁵
50.10.151902.3 x 10⁻⁵

This is a hypothetical data table created for illustrative purposes.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic techniques are powerful tools for observing the formation and consumption of transient intermediates in a reaction mixture without the need for isolation. researchgate.net This provides direct evidence for proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy can be employed. mdpi.com

For instance, in a nucleophilic aromatic substitution reaction of this compound with an amine, in situ NMR could potentially be used to observe the formation of a Meisenheimer complex, which is a key intermediate in the SNAr mechanism. researchgate.net Changes in the chemical shifts of the aromatic protons of the pyridine ring would indicate the formation of this intermediate.

Similarly, in situ IR spectroscopy can be used to monitor the progress of a reaction by observing changes in the vibrational frequencies of functional groups. For example, the C-Br stretching frequency would disappear as the starting material is consumed, while new bands corresponding to the product would appear.

Table 2: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound

SpeciesTechniqueKey Spectroscopic HandleObserved Shift/Frequency
Starting Material¹H NMRProton on pyridine ring adjacent to Brδ 7.8-8.2 ppm
Meisenheimer Intermediate¹H NMRUpfield shift of pyridine protonsδ 6.5-7.5 ppm
Product¹H NMRDisappearance of signal for proton near Br and appearance of new signalsDependent on product
Starting MaterialIRC-Br stretch~600-700 cm⁻¹
ProductIRAppearance of new functional group bands (e.g., C-N stretch)~1100-1300 cm⁻¹

This is a hypothetical data table created for illustrative purposes.

Computational Chemistry Support for Mechanistic Proposals

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable theoretical support for experimentally proposed reaction mechanisms. nih.govchemistryworld.com By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and the visualization of transition state geometries.

For the reactions of this compound, DFT calculations could be used to:

Compare the energy barriers for different possible reaction pathways, such as a concerted versus a stepwise nucleophilic aromatic substitution. rsc.org

Investigate the geometry of the transition state for the oxidative addition step in a Suzuki coupling, providing insights into the steric and electronic effects of the ligands on the palladium catalyst.

Predict the regioselectivity of reactions on the oxazolopyridine ring system.

Table 3: Hypothetical DFT Calculation Results for a Nucleophilic Aromatic Substitution on this compound

ParameterConcerted PathwayStepwise Pathway (via Meisenheimer Complex)
Activation Energy (kcal/mol)25.222.5 (formation), 5.1 (decomposition)
Transition State C-Br Bond Length (Å)2.151.98
Transition State C-Nucleophile Bond Length (Å)2.051.85
Reaction Enthalpy (kcal/mol)-15.8-15.8

This is a hypothetical data table created for illustrative purposes.

These computational results can help to rationalize experimental observations and guide the design of new reactions and catalysts.

Computational Chemistry and Theoretical Investigations of 4 Bromooxazolo 4,5 C Pyridin 2 3h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These values are illustrative examples for discussion purposes and are not derived from a specific published study on this exact molecule.)

Parameter Energy (eV)
HOMO Energy -7.25
LUMO Energy -1.50

| HOMO-LUMO Gap | 5.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential regions.

Negative Regions (Red to Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. For 4-bromooxazolo[4,5-c]pyridin-2(3H)-one, these regions are expected to be concentrated around the highly electronegative carbonyl oxygen atom and the pyridine (B92270) nitrogen atom.

Positive Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom attached to the nitrogen (N-H) in the oxazolone (B7731731) ring.

Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon-rich parts of the aromatic system.

The MEP map provides a clear, intuitive guide to the molecule's reactive behavior and its potential for forming intermolecular interactions such as hydrogen bonds.

Understanding the distribution of electron density is crucial for explaining a molecule's polarity and bonding characteristics. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) are used to calculate the partial atomic charges on each atom.

In this compound, significant negative charges are expected on the oxygen, nitrogen, and bromine atoms due to their high electronegativity. Consequently, the carbon atoms bonded to these heteroatoms will carry partial positive charges. QTAIM analysis can further characterize the nature of the chemical bonds (e.g., ionic vs. covalent) by analyzing the electron density at the bond critical points.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential chemical reaction mechanisms. By modeling the reaction pathway, researchers can identify intermediates, locate transition state (TS) structures, and calculate the activation energies associated with each step. This information is vital for predicting reaction kinetics and understanding why certain products are favored over others. For instance, a theoretical study could model the nucleophilic substitution of the bromine atom, calculating the energy barriers for different nucleophiles and providing insight into the reaction's feasibility and regioselectivity.

Tautomerism and Conformational Landscape Exploration

Many heterocyclic compounds can exist in different tautomeric forms. This compound can exhibit keto-enol tautomerism, existing in equilibrium between the amide (keto) form and the corresponding iminol (enol) form, where the proton shifts from the nitrogen to the carbonyl oxygen.

Quantum chemical calculations are employed to determine the relative thermodynamic stabilities of these tautomers. researchgate.netdoi.org By calculating the total electronic energy of each optimized structure, the most stable tautomer can be identified. Generally, for oxazolone systems, the keto form is significantly more stable than the enol form in the gas phase. nih.gov

Table 2: Illustrative Relative Energies of Tautomers (Note: These values are illustrative examples based on general principles for similar heterocyclic systems.)

Tautomer Description Relative Energy (kcal/mol)
Keto Form This compound 0.00 (Reference)

| Enol Form | 4-Bromo-2-hydroxyoxazolo[4,5-c]pyridine | +12.5 |

Investigation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the solute molecule. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For a polar molecule like this compound, a polar solvent would be expected to:

Influence the tautomeric equilibrium, potentially stabilizing the more polar tautomer. nih.govnih.gov

Affect the energies of the frontier molecular orbitals.

Alter the activation energies of chemical reactions by stabilizing or destabilizing charged intermediates and transition states.

By performing calculations in various solvents, a more accurate and realistic prediction of the molecule's behavior in a specific experimental setting can be achieved.

Applications of 4 Bromooxazolo 4,5 C Pyridin 2 3h One in Advanced Organic Synthesis

Role as a Versatile Heterocyclic Building Block

Heterocyclic compounds are fundamental components in the synthesis of numerous biologically active molecules and functional materials. sigmaaldrich.comsrdorganics.com 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one exemplifies a versatile heterocyclic building block due to the presence of multiple reactive sites that allow for selective chemical modifications.

The primary features contributing to its versatility are:

The Bromine Atom at C4: This halogen acts as a crucial functional handle for a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at this position. This capability is essential for creating diverse libraries of compounds for drug discovery. For instance, similar bromo-substituted heterocyclic systems, such as 5-bromo-3-hydroxy-2-aminopyridine, have been effectively used in Heck reactions to introduce acidic chains onto the pyridine (B92270) ring. clockss.orgresearchgate.net

The Oxazolone (B7731731) Ring: This portion of the molecule contains a lactam-like functionality. The nitrogen atom (N3) can be alkylated or acylated to introduce further diversity. Additionally, the oxazolone ring can potentially be opened under certain conditions to yield functionalized 4-hydroxypyridine (B47283) derivatives, which serve as precursors for other transformations.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring influences the electronic properties of the scaffold and can be a site for coordination with metals or for quaternization, further modifying the molecule's properties.

The strategic combination of these reactive sites allows chemists to use this compound as a foundational structure to systematically build complex molecular architectures.

Scaffold for the Construction of Diverse Fused and Spirocyclic Architectures

The inherent structure of this compound makes it an excellent platform for the synthesis of more elaborate polycyclic systems, including fused and spirocyclic compounds. These complex, three-dimensional structures are of high interest in medicinal chemistry as they allow for a broader exploration of chemical space, which can lead to improved potency and selectivity for biological targets. bldpharm.com

Fused Architectures: The functional groups on the this compound scaffold can be elaborated and then induced to participate in intramolecular cyclization reactions to form additional rings. For example, a substituent introduced at the C4 position via a cross-coupling reaction could contain a nucleophilic group that subsequently attacks a position on the parent scaffold to form a new fused ring. Multi-component reactions, like the Groebke–Blackburn–Bienaymé (GBB) reaction, are known to produce diverse fused heterocycles and could be adapted for derivatives of this scaffold. nih.gov

Spirocyclic Architectures: Spirocycles, which contain two rings connected by a single common atom, offer unique conformational rigidity. nih.gov The this compound scaffold can be envisioned as a precursor to spirocyclic systems. Synthetic strategies could involve the functionalization at the C4 and N3 positions with groups that can undergo a ring-closing reaction to form a spirocyclic moiety. The development of one-pot cascade reactions provides a powerful tool for the selective construction of spiro or fused heterocyclic scaffolds from simpler building blocks. nih.govresearchgate.net

Precursor in the Synthesis of Functionalized Pyridinone Derivatives

The this compound core is an effective precursor for a wide variety of functionalized pyridinone derivatives. The bromine atom is the key to this versatility, enabling chemists to readily diversify the C4 position of the heterocyclic system.

Transition metal-catalyzed cross-coupling reactions are the primary methods for this functionalization. The table below illustrates the types of substituents that can be introduced using common cross-coupling reactions, transforming the bromo-scaffold into highly decorated pyridinone analogues.

Reaction NameReagent TypeBond FormedTypical Substituent Introduced
Suzuki Coupling Organoboron compounds (e.g., boronic acids/esters)C-CAryl, Heteroaryl, Alkyl, Alkenyl
Heck Coupling AlkenesC-CAlkenyl
Sonogashira Coupling Terminal AlkynesC-CAlkynyl
Buchwald-Hartwig Amination AminesC-NPrimary/Secondary Amines, Anilines
Stille Coupling OrganostannanesC-CAryl, Heteroaryl, Alkenyl, Alkyl
Cyanation Cyanide source (e.g., Zn(CN)₂)C-CNCyano

This table illustrates the potential synthetic transformations based on the reactivity of the aryl bromide functional group.

For example, a Suzuki coupling reaction could be used to attach various phenyl or heterocyclic rings to the C4 position, while a Buchwald-Hartwig reaction could introduce diverse amino groups. Such transformations have been successfully applied to related oxazolopyridine systems to build libraries of new compounds. clockss.org The resulting functionalized derivatives can then be further modified at other positions, such as the N3-position of the oxazolone ring, to create a vast array of novel molecules for biological screening.

Structure-Activity Relationship (SAR) Principles in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and improve its pharmacokinetic profile. mdpi.com The this compound scaffold provides a rigid core upon which systematic modifications can be made to probe interactions with biological targets. nih.govnih.gov

The polarity and lipophilicity of a drug candidate are critical physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). By modifying the substituents on the this compound scaffold, chemists can fine-tune these properties.

The following table provides a hypothetical analysis of how different substituents at the C4 position might influence the calculated logP (cLogP) of the parent scaffold.

Substituent at C4General Effect on LipophilicityExpected cLogP Change
-H (de-brominated)DecreaseNegative
-CH₃ (Methyl)Slight IncreaseSlightly Positive
-Ph (Phenyl)Significant IncreasePositive
-OH (Hydroxyl)Significant DecreaseNegative
-NH₂ (Amino)DecreaseNegative
-CF₃ (Trifluoromethyl)IncreasePositive

This table presents predicted trends in lipophilicity based on general principles of physical organic chemistry.

Careful modulation of these properties is essential for achieving a balance between target affinity and drug-like characteristics. researchgate.net

Hydrogen bonds are crucial directional interactions between a drug molecule and its biological target, such as an enzyme or receptor active site. The this compound scaffold possesses several key features that can participate in hydrogen bonding:

Hydrogen Bond Donor: The N-H group at the N3 position of the oxazolone ring is a potent hydrogen bond donor. This interaction is often critical for anchoring the molecule within a binding pocket. nih.gov

Hydrogen Bond Acceptors:

The carbonyl oxygen (C=O) at the C2 position is a strong hydrogen bond acceptor.

The pyridine nitrogen atom is also a hydrogen bond acceptor.

The oxygen atom within the oxazole (B20620) ring can act as a weaker hydrogen bond acceptor.

The specific geometry of these donors and acceptors defines the pharmacophore of the scaffold. mdpi.com When designing derivatives, chemists consider how new substituents might sterically hinder or electronically influence these hydrogen bonding sites. For example, alkylating the N3-position removes the hydrogen bond donor capability, which would significantly impact binding to a target that relies on this interaction. Conversely, substituents added at the C4 position could introduce new hydrogen bonding groups to form additional interactions and increase binding affinity.

Bioisosteric replacement is a widely used strategy in drug design to replace one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties. drughunter.comnih.gov This strategy can be applied to the this compound scaffold to optimize its characteristics. nih.govresearchgate.net

Key opportunities for bioisosteric replacement in this scaffold include:

Oxazolone Ring (Lactam) Bioisosteres: The oxazolone ring is a cyclic carbamate (B1207046) (a type of lactam). It can be replaced with other five-membered heterocyclic rings to alter electronic properties, hydrogen bonding patterns, and metabolic stability.

Bromine Atom Bioisosteres: The bromine atom at C4 can be replaced by other groups of similar size or electronic character.

Pyridine Ring Bioisosteres: While a more fundamental change, the pyridine ring itself could be replaced with other aromatic or heteroaromatic systems.

The table below details potential bioisosteric replacements for key functional groups within the scaffold.

Original GroupLocationPotential Bioisostere(s)Rationale for Replacement
Oxazolone RingFused RingThiazolidinone, Imidazolidinone, Triazole, OxadiazoleModulate H-bonding, improve metabolic stability, alter electronics. drughunter.com
-BrC4-Cl, -F, -CN, -CF₃Fine-tune electronics, size, and lipophilicity; improve metabolic stability.
Carbonyl (C=O)C2Thiocarbonyl (C=S)Alter H-bond acceptor strength and polarity. nih.gov
Pyridine NitrogenRing SystemC-H (i.e., a benzene (B151609) ring)Remove H-bond acceptor, significantly alter electronics and solubility.

By systematically applying these SAR principles, researchers can rationally design and synthesize derivatives of this compound with optimized properties for specific therapeutic applications.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes has spurred significant innovation in synthetic chemistry. Future research on 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one will likely focus on developing "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research objectives in this area include:

One-Pot and Multicomponent Reactions: Shifting from traditional multi-step syntheses to more streamlined one-pot or multicomponent reactions (MCRs) can significantly improve efficiency. frontiersin.orgrsc.org These approaches reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. rsc.org Developing an MCR for the oxazolo[4,5-c]pyridine (B1611411) core would represent a substantial advancement.

Novel Catalysis: The exploration of novel catalytic systems is a central theme in sustainable chemistry. For the synthesis of this compound and its analogues, this could involve the use of reusable, solid-supported catalysts or earth-abundant metal catalysts as alternatives to precious metals. rsc.org

Green Solvents: Research will likely investigate replacing traditional organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. youtube.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
ParameterTraditional SynthesisFuture Sustainable Synthesis
Process Multi-step, linear sequencesOne-pot, multicomponent reactions frontiersin.org
Catalysts Homogeneous, often precious metal-basedHeterogeneous, reusable, earth-abundant metals rsc.org
Solvents Volatile organic compounds (VOCs)Water, bio-solvents, supercritical fluids youtube.com
Efficiency Lower atom economy, significant wasteHigh atom economy, minimal waste

Exploration of Novel Reactivity and Functionalization Pathways

The bromine atom at the 4-position of the oxazolo[4,5-c]pyridin-2(3H)-one scaffold is a versatile synthetic handle, opening up numerous possibilities for derivatization through cross-coupling reactions. Future research will undoubtedly focus on exploiting this reactivity to generate large libraries of novel compounds for biological screening.

Emerging areas of exploration include:

Advanced Cross-Coupling Reactions: While standard cross-coupling reactions are well-established, future work could explore more advanced or niche transformations to introduce complex and unique functionalities. This includes reactions that are tolerant of the heterocyclic core's functional groups.

C-H Activation: Direct C-H activation is a powerful tool for molecular functionalization that avoids the need for pre-functionalized starting materials. Research into the selective C-H activation of the pyridine (B92270) or oxazolone (B7731731) rings could provide novel pathways for derivatization, creating analogues that are inaccessible through traditional methods.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis offers mild and highly selective reaction conditions. Applying this technology to the functionalization of this compound could enable new types of transformations and expand the accessible chemical space.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in modern chemical production, moving away from traditional batch processing. youtube.comyoutube.com This technology offers enhanced safety, reproducibility, and scalability, making it particularly suitable for library synthesis and process optimization in drug discovery. youtube.comnih.gov

Future applications for this compound in this domain include:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and stoichiometry, significantly accelerating the optimization of synthetic steps. nih.gov This can be used to quickly identify the ideal conditions for synthesizing or functionalizing the core scaffold.

On-Demand Synthesis of Intermediates: Flow chemistry enables the safe, on-demand generation of reactive or unstable intermediates that are difficult to handle in large quantities in batch reactors. youtube.compharmablock.com This could unlock new synthetic routes to complex derivatives.

Automated Library Generation: Automated platforms, often incorporating flow reactors or cartridge-based systems, can execute multi-step synthetic sequences to produce libraries of compounds with minimal human intervention. researchgate.netyoutube.com Applying this to the this compound scaffold would enable the high-throughput generation of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry in Synthesizing Heterocyclic Compounds
AdvantageDescriptionReference
Enhanced Safety Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. youtube.compharmablock.com
Precise Control Superior control over reaction parameters (temperature, pressure, mixing) leads to higher yields and purity. youtube.com
Scalability Scaling up is achieved by running the system for longer periods, avoiding the challenges of batch scale-up. nih.gov
Automation Easily integrated with automated systems for high-throughput synthesis and optimization. akjournals.com

Advanced Computational Methodologies for Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of molecules with desired properties. Future research on this compound derivatives will heavily rely on these in silico methods to guide synthetic efforts.

Key computational approaches to be explored are:

Structure-Based Drug Design (SBDD): Using molecular docking and molecular dynamics simulations, researchers can predict how novel derivatives of the scaffold will bind to specific biological targets. nih.gov This allows for the design of compounds with enhanced potency and selectivity. nih.govfrontiersin.org

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to design new molecules with a higher probability of being active.

Machine Learning and AI: Artificial intelligence and machine learning algorithms can analyze large datasets to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and even synthetic accessibility of virtual compounds. This predictive power helps prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

These advanced computational tools will enable a more targeted and efficient exploration of the chemical space around the this compound core, accelerating the journey from initial hit to lead compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one?

  • Methodology : Bromination of oxazolo[4,5-c]pyridin-2(3H)-one precursors using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) achieves regioselective substitution at the 4-position. Alternative routes include cyclization of brominated pyridine derivatives with carbonyl reagents, as demonstrated in analogous oxazolo-pyridinone syntheses .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR : Compare 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) with literature data for oxazolo-pyridinone derivatives to confirm regiochemistry and absence of isomers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C6_6H3_3BrN2_2O2_2, exact mass: 229.93 g/mol).
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in bromine positioning and ring conformation . Use SHELX software for refinement .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., debromination or ring-opening). Store in inert atmospheres (argon) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Bromine at the 4-position activates the oxazolo-pyridinone core for Suzuki-Miyaura or Negishi couplings. Optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and ligands (XPhos) in anhydrous THF/toluene at 80–100°C. Note competing side reactions (e.g., dehalogenation) under basic conditions .
  • Data Contradiction : Discrepancies in coupling yields may arise from trace moisture or oxygen; use Schlenk-line techniques for reproducibility .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodology :

  • 3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups at C-4) with activity against targets like aldehyde dehydrogenase (ALDH1A1) .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzyme active sites, prioritizing scaffolds with low binding energies (< -8 kcal/mol) .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

  • Experimental Design : Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect SC-XRD data at 100 K. Refine using SHELXL to distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize specific tautomeric states .

Q. What strategies mitigate challenges in regioselective functionalization of the oxazolo-pyridinone core?

  • Approach : Employ directing groups (e.g., pyridine N-oxide) to guide C-H activation at the 5- or 7-positions. For electrophilic substitutions, use Lewis acids (BF3_3-Et2_2O) to enhance selectivity .
  • Contradiction Analysis : Conflicting regiochemical outcomes (e.g., bromination at C-4 vs. C-6) may stem from solvent polarity; test in aprotic vs. protic media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.